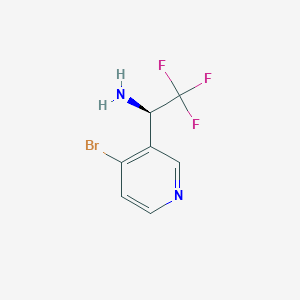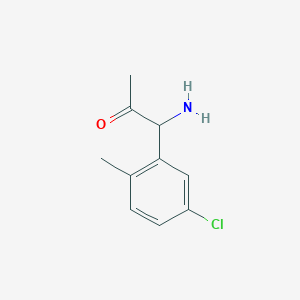
1-Amino-1-(5-chloro-2-methylphenyl)acetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-1-(5-chloro-2-methylphenyl)acetone is a chemical compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol . This compound is characterized by the presence of an amino group attached to an acetone moiety, which is further substituted with a 5-chloro-2-methylphenyl group. It is primarily used in research and development settings and is not intended for human or veterinary use .
Métodos De Preparación
The synthesis of 1-Amino-1-(5-chloro-2-methylphenyl)acetone typically involves the reaction of 5-chloro-2-methylbenzaldehyde with ammonia and acetone under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity levels .
Análisis De Reacciones Químicas
1-Amino-1-(5-chloro-2-methylphenyl)acetone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include strong acids, bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Amino-1-(5-chloro-2-methylphenyl)acetone is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: Researchers use this compound to investigate its effects on biological systems, including its potential as a biochemical probe.
Medicine: Although not used directly in medicine, it is studied for its potential pharmacological properties and as a precursor for drug development.
Industry: It is employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Amino-1-(5-chloro-2-methylphenyl)acetone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the chloro and methyl groups may influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biochemical effects .
Comparación Con Compuestos Similares
1-Amino-1-(5-chloro-2-methylphenyl)acetone can be compared with other similar compounds, such as:
1-Amino-1-(4-chlorophenyl)acetone: Similar structure but with a different position of the chlorine atom, leading to variations in reactivity and biological activity.
1-Amino-1-(2-methylphenyl)acetone:
1-Amino-1-(3-chlorophenyl)acetone: Another positional isomer with distinct chemical and biological characteristics.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.
Propiedades
Fórmula molecular |
C10H12ClNO |
|---|---|
Peso molecular |
197.66 g/mol |
Nombre IUPAC |
1-amino-1-(5-chloro-2-methylphenyl)propan-2-one |
InChI |
InChI=1S/C10H12ClNO/c1-6-3-4-8(11)5-9(6)10(12)7(2)13/h3-5,10H,12H2,1-2H3 |
Clave InChI |
OCVBCJPQCMQMBR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)C(C(=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



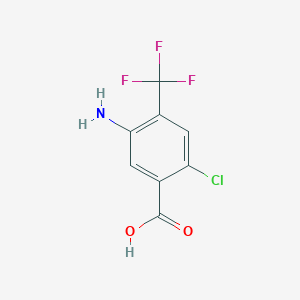
![(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13043944.png)

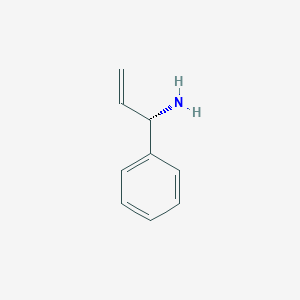
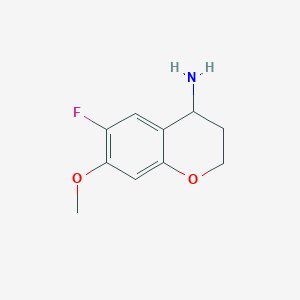
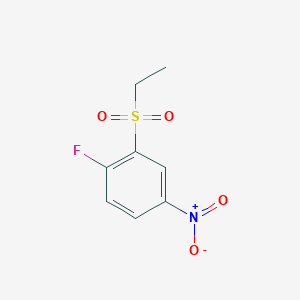
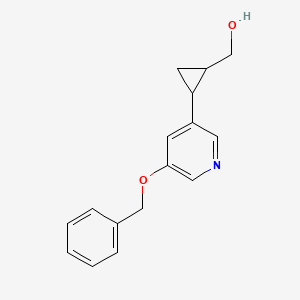
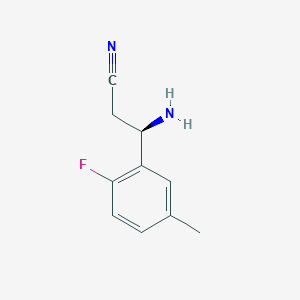
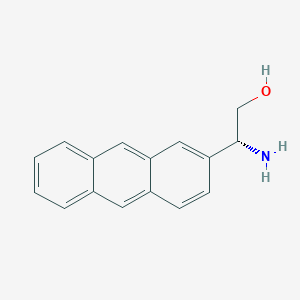


![(R)-7-(2-Chloro-5-methylpyrimidin-4-YL)-3-methyl-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one](/img/structure/B13043985.png)
